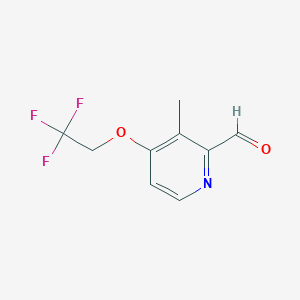![molecular formula C7H13ClFNO B13482072 7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride CAS No. 2866335-20-6](/img/structure/B13482072.png)
7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of a fluoromethyl group and an oxa-azaspiro framework contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where a fluoromethyl group is introduced into the spirocyclic framework. The reaction conditions often include the use of polar aprotic solvents and specific catalysts to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides, amines, and alcohols are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The spirocyclic structure contributes to its stability and ability to interact with multiple targets, making it a versatile compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-5-azaspiro[3.4]octane hydrochloride: Similar in structure but lacks the fluoromethyl group, resulting in different chemical properties and reactivity.
8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride: Contains a sulfur atom in the spirocyclic ring, leading to distinct reactivity and applications.
Uniqueness
7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride is unique due to the presence of both a fluoromethyl group and an oxa-azaspiro framework. This combination imparts specific chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and material science .
Properties
CAS No. |
2866335-20-6 |
|---|---|
Molecular Formula |
C7H13ClFNO |
Molecular Weight |
181.63 g/mol |
IUPAC Name |
7-(fluoromethyl)-5-oxa-2-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C7H12FNO.ClH/c8-2-6-1-7(10-3-6)4-9-5-7;/h6,9H,1-5H2;1H |
InChI Key |
FJWYIDCQTPQKJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC12CNC2)CF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


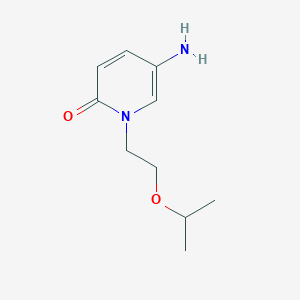
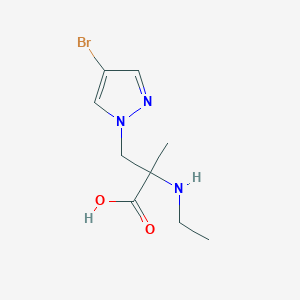

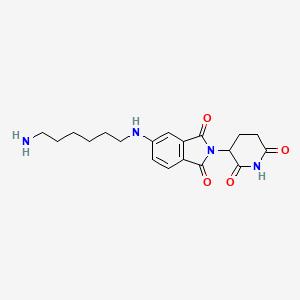
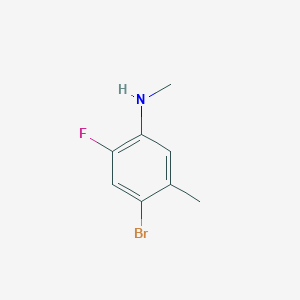
![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)
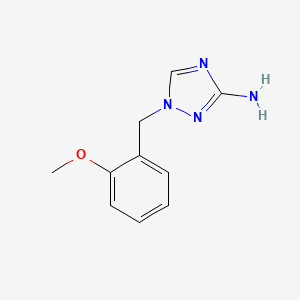
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13482027.png)


![Bicyclo[2.2.2]octane-1,4-dicarbaldehyde](/img/structure/B13482054.png)
![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide](/img/structure/B13482057.png)

